molecular formula C10H12N2S B15273607 Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine

Cat. No.: B15273607
M. Wt: 192.28 g/mol
InChI Key: XUXJQJPTDRWHLA-UHFFFAOYSA-N
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Description

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is a heterocyclic compound that features a thieno[2,3-C]pyridine core.

Chemical Reactions Analysis

Types of Reactions

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-C]pyridine core can form hydrogen bonds with the hinge region of kinases, inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(thieno[2,3-c]pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H12N2S/c1-2-11-6-9-5-8-3-4-12-7-10(8)13-9/h3-5,7,11H,2,6H2,1H3

InChI Key

XUXJQJPTDRWHLA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(S1)C=NC=C2

Origin of Product

United States

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